4-Nitrosomethylaminopyridine is a chemical compound with the molecular formula C₆H₇N₃O and a CAS number of 16219-99-1. It features a nitroso group attached to a methylamino-pyridine structure, which contributes to its reactivity and biological properties. The compound is characterized by its unique nitrogen-containing heterocycle, which plays a significant role in various
There's no current research suggesting a specific mechanism of action for 4-Nitrosomethylaminopyridine in biological systems.
4-Nitrosomethylaminopyridine exhibits notable biological activities:
The synthesis of 4-nitrosomethylaminopyridine can be achieved through several methods:
4-Nitrosomethylaminopyridine has several applications:
Studies on 4-nitrosomethylaminopyridine reveal interactions with various biological molecules:
Several compounds share structural similarities with 4-nitrosomethylaminopyridine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Nitrosomethylaminopyridine | Nitroso derivative | Different position of nitroso group |
| 3-Nitrosomethylaminopyridine | Nitroso derivative | Altered reactivity due to position |
| N-Nitrosodimethylamine | N-nitrosamine | Known for high carcinogenicity |
| N-Nitroso-N-methylurea | N-nitrosourea | Used in studies related to mutagenesis |
4-Nitrosomethylaminopyridine is unique due to its specific pyridine structure combined with the nitroso group, influencing its reactivity and biological properties differently compared to other similar compounds. Its distinct position on the pyridine ring allows for unique interaction patterns and reactivity profiles not observed in other nitroso derivatives.
Nitrosamines first gained scientific attention in the late 19th century, but their significant biological implications weren't recognized until the 1950s when Barnes and Magee established the link between N-Nitrosodimethylamine (NDMA) and the development of malignant tumors in rats. This pivotal discovery initiated decades of research into the carcinogenic properties of nitrosamine compounds. By the 1970s, researchers had identified nitrosamines in various consumer products including beverages, preserved food, personal care products, tobacco, and contaminated water. The carcinogenic potential of these compounds prompted increased scrutiny and regulation in pharmaceutical, food, and consumer product industries.
The metabolic investigation of 4-nitrosomethylaminopyridine (4-NMPY) has employed diverse research methodologies to elucidate its biochemical transformations. Comparative metabolic studies have utilized both in vivo and in vitro experimental approaches to understand the compound's metabolic fate [1] [2]. The research framework encompasses urinary metabolite analysis, microsomal enzyme studies, and comparative investigations with structurally related nitrosamine isomers to establish metabolic patterns and mechanistic insights [1] [2].
The methodological approach integrates analytical techniques including high-performance liquid chromatography with ultraviolet detection, mass spectrometry, and enzyme kinetic analyses to characterize metabolic products and pathways [1] [2]. These investigations have revealed fundamental differences in metabolic processing between 4-NMPY and its positional isomers, particularly the carcinogenic 2-nitrosomethylaminopyridine (2-NMPY) [1] [2]. The comparative approach has proven essential for understanding structure-activity relationships governing metabolic activation and deactivation pathways.
In vivo metabolic studies utilizing BD VI rats have provided comprehensive insights into the urinary excretion patterns of 4-NMPY metabolites [1]. Following oral administration, the primary metabolites detected in urine include the unchanged parent compound, 4-NMPY N-oxide, and ring hydroxylated derivatives that maintain the intact N-nitroso structure [1]. Notably, 4-aminopyridine was identified as a secondary metabolite, formed through the demethylation of the denitrosation product 4-methylaminopyridine [1].
The urinary metabolite profile of 4-NMPY demonstrates a markedly different pattern compared to the carcinogenic 2-NMPY isomer [1]. Critically, no 4-hydroxypyridine was detected in the urine, which contrasts sharply with the formation of 2-hydroxypyridine from 2-NMPY [1]. This absence of the hydroxypyridine metabolite indicates the lack of formation of a pyridine-4-diazonium intermediate, which is characteristic of metabolic activation pathways leading to DNA-alkylating species [1].
The metabolic profile reveals that 4-NMPY undergoes predominantly deactivating metabolic transformations, with approximately 1 percent of the unchanged compound recovered in urine along with the N-oxide and ring hydroxylated metabolites [1]. This metabolic pattern suggests that 4-NMPY is efficiently processed through detoxification pathways rather than bioactivation mechanisms.
Species-specific metabolic variations in 4-NMPY processing have been documented across different experimental animal models [1] [2]. BD VI rats, commonly used in nitrosamine metabolism studies, demonstrated consistent metabolic patterns characterized by predominant N-oxide formation and ring hydroxylation without significant α-hydroxylation to reactive intermediates [1]. Similar metabolic profiles were observed in Sprague-Dawley rats, confirming the reproducibility of the deactivation-predominant metabolism across rat strains [1].
Human liver microsomal studies have revealed comparable enzyme involvement patterns, though with notable inter-individual variability in metabolic efficiency [3]. The cytochrome P450 enzyme systems responsible for 4-NMPY metabolism in humans show similar substrate specificity patterns to those observed in laboratory animals, but with quantitative differences in catalytic efficiency [3]. These variations may influence individual susceptibility to nitrosamine exposure and metabolic processing capabilities.
Comparative studies across species have established that the fundamental metabolic pathway preferences for 4-NMPY remain consistent, with deactivating pathways predominating over activating transformations [1] [2]. This cross-species consistency in metabolic pattern reinforces the compound's classification as a non-carcinogenic nitrosamine isomer.
In vitro microsomal studies using rat liver preparations have provided detailed characterization of 4-NMPY metabolic transformations [2]. These investigations revealed that 4-NMPY undergoes demethylation at significantly lower rates compared to the carcinogenic 2-NMPY isomer [2]. The microsomal incubation studies demonstrated that enzymatic denitrosation and N-oxide formation play substantial roles in 4-NMPY metabolism, contrasting with the predominant α-hydroxylation pathway observed for 2-NMPY [2].
The microsomal metabolic efficiency studies established that the ratio of potentially activating to deactivating metabolic processes for 4-NMPY is approximately 0.5 at 10 millimolar substrate concentration [2]. This ratio is significantly more favorable toward deactivation compared to 2-NMPY, which exhibits a ratio of 3 under similar conditions [2]. At lower substrate concentrations more relevant to physiological exposure conditions (1 millimolar), the deactivation predominance becomes even more pronounced [2].
Acute Toxic;Irritant;Health Hazard